2-ethoxy-N-(3-methoxyphenyl)nicotinamide
Description
2-Ethoxy-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a 2-ethoxy substituent on the pyridine ring and a 3-methoxyphenyl group attached via an amide linkage. The ethoxy group at position 2 introduces steric and electronic modifications to the nicotinamide scaffold, while the 3-methoxyphenyl moiety may influence binding affinity and metabolic stability. Such structural features are common in pharmaceutical compounds targeting receptors or enzymes where substituent bulkiness and electronic properties are critical .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.304 |
IUPAC Name |
2-ethoxy-N-(3-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15-13(8-5-9-16-15)14(18)17-11-6-4-7-12(10-11)19-2/h4-10H,3H2,1-2H3,(H,17,18) |
InChI Key |
PHMMKRWYBRWGPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Analysis of Substituent Effects
Nicotinamide Ring Modifications
- 2-Ethoxy vs. The 4-methoxy group in the latter compound may enhance electronic interactions with hydrophobic pockets in target receptors .
- Diazabicycloheptane Substituent : Compound 35 () replaces the ethoxy group with a rigid bicyclic amine, likely improving receptor selectivity through conformational restraint .
Phenyl Group Modifications
- 3-Methoxy vs. Halogenated Phenyl Groups : The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions. In contrast, halogen (Cl/F) substitutions in picolinamide derivatives () enhance affinity via electron-withdrawing effects and van der Waals interactions .
- Biphenyl Trifluoromethyl Group : The trifluoromethyl-biphenyl substituent in increases lipophilicity and metabolic stability, contributing to its potency as an agonist .
Physicochemical and Pharmacokinetic Properties
- The ethoxy group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy) but could improve blood-brain barrier (BBB) penetration if developed for CNS applications. This contrasts with picolinamide derivatives in , where high nonspecific binding and poor BBB permeability were noted as challenges .
Research Findings and Implications
- Receptor Affinity : Halogenated phenyl groups (Cl/F) in picolinamides demonstrate higher affinity than alkoxy-substituted phenyl groups, suggesting a trade-off between electronic effects and steric bulk .
- Agonist Potency : The trifluoromethyl-biphenyl group in highlights the importance of lipophilic substituents in enhancing agonist activity .
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